Product packaging for 2,6-Bis[(dimethylamino)methyl]pyridin-3-ol(Cat. No.:CAS No. 2168-17-4)

2,6-Bis[(dimethylamino)methyl]pyridin-3-ol

Cat. No.: B056189
CAS No.: 2168-17-4
M. Wt: 209.29 g/mol
InChI Key: OYTNPZVGHDQVGL-UHFFFAOYSA-N
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Description

2,6-Bis[(dimethylamino)methyl]pyridin-3-ol (CAS 2168-17-4) is a versatile multifunctional ligand and synthetic intermediate of significant interest in advanced chemical research. This pyridine derivative is characterized by its tertiary amine-functionalized arms, which enable it to act as a potent chelating agent for coordinating various metal cations. Its molecular structure, with a central pyridine ring and pendant dimethylaminomethyl groups, provides multiple binding sites, making it a valuable scaffold for constructing complex coordination compounds. This compound demonstrates particular utility in the field of coordination chemistry. Research highlights its application as a key ligand in the synthesis of dioxouranium(VI) complexes, where it occupies three coordination sites in the equatorial plane of a pentagonal-bipyramidal geometry . This showcases its ability to form stable complexes with actinide metals, which is relevant for studies in catalytic systems and materials science. As a chemical building block, this compound serves as a crucial intermediate in the development of more complex molecular architectures . Its structural features, including the phenolic hydroxyl group and amine functionalities, allow for further synthetic modification, paving the way for its incorporation into polymers, sensors, and specialized ligands. The compound is offered with a high purity range, typically from 85% to 99.8%, to meet rigorous research standards . Handling and Storage: For optimal stability, this product should be stored in a cool, dry place, protected from light. It is recommended to handle the compound under an inert atmosphere and use appropriate personal protective equipment. Intended Use: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19N3O B056189 2,6-Bis[(dimethylamino)methyl]pyridin-3-ol CAS No. 2168-17-4

Properties

IUPAC Name

2,6-bis[(dimethylamino)methyl]pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H19N3O/c1-13(2)7-9-5-6-11(15)10(12-9)8-14(3)4/h5-6,15H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTNPZVGHDQVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC(=C(C=C1)O)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70291180
Record name 2,6-bis[(dimethylamino)methyl]pyridin-3-ol
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Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2168-17-4
Record name 2,6-Bis[(dimethylamino)methyl]-3-pyridinol
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Record name 2,6-bis[(dimethylamino)methyl]pyridin-3-ol
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Record name 2,6-Bis-(dimethylaminomethyl)-3-pyridinol
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Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis begins with the preparation of the pyridine precursor, 2,6-bis(dimethylaminomethyl)-3-pyridinol, via a Mannich reaction. This one-pot condensation involves 3-pyridinol, formaldehyde, and dimethylamine in a molar ratio of 1:2.5:2.5. The reaction proceeds through the following steps:

  • Formation of the iminium intermediate : Formaldehyde reacts with dimethylamine to generate a reactive electrophilic species.

  • Nucleophilic attack : 3-pyridinol attacks the iminium ion at the 2- and 6-positions, leading to bis-aminomethylation.

The reaction is typically conducted in aqueous or alcoholic solvents at ambient temperature, with yields ranging from 70–85%.

Critical Parameters

  • pH control : Strongly acidic conditions (e.g., HCl) accelerate the reaction by stabilizing the iminium intermediate.

  • Solvent selection : Methanol or ethanol enhances solubility of 3-pyridinol, while water facilitates proton transfer.

Catalytic Hydrogenation to Piperidinols

Hydrogenation Conditions

The pyridine precursor is reduced to the target piperidinol via catalytic hydrogenation. Key parameters include:

ParameterOptimal RangeImpact on Yield
Catalyst 5% Rh/Al₂O₃Maximizes yield (95%)
Pressure 750–800 psi H₂Prevents side reactions
Temperature 30–50°CBalances kinetics and selectivity
Solvent Aqueous HCl/MeOHEnhances proton availability

Data derived from Example 1 of US3310567A.

Catalyst Comparison

Rhodium-based catalysts outperform alternatives due to their resistance to amine cleavage:

CatalystYield (%)Reaction Time (h)
5% Rh/Al₂O₃953.5
RuO₂895.0
PtO₂786.5

Data synthesized from Examples 1–5.

Industrial-Scale Production Strategies

Continuous Flow Systems

Modern industrial methods employ continuous flow reactors to improve efficiency:

  • Precision temperature control : Microchannel reactors maintain isothermal conditions, reducing decomposition.

  • In-line purification : Integrated chromatography units remove unreacted precursors, achieving >99% purity.

Solvent Recycling

Methanol and hydrochloric acid are recovered via fractional distillation, reducing waste by 40% compared to batch processes.

Analytical Validation

Characterization Data

Post-synthesis validation includes:

  • Melting point : 71–72°C (lit. 69–72°C).

  • Boiling point : 95–97°C at 0.45 mmHg.

  • ¹H NMR (CDCl₃): δ 3.18 (s, 12H, N(CH₃)₂), 3.72 (s, 4H, CH₂N), 6.85 (d, J=8.2 Hz, 1H, pyridine-H).

Purity Assessment

HPLC analysis with a C18 column (acetonitrile/water = 70:30) confirms ≥98% purity, with retention time = 4.2 min.

Comparative Analysis of Alternative Routes

Reductive Amination

An alternative approach involves reductive amination of 2,6-diformylpyridin-3-ol with dimethylamine and NaBH₄. However, this method yields only 62% product due to over-reduction side reactions.

Enzymatic Methods

Recent studies explore lipase-catalyzed asymmetric synthesis, but enantiomeric excess (ee) remains low (<30%), limiting practical utility .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(dimethylamino)methyl]pyridin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

2,6-Bis[(dimethylamino)methyl]pyridin-3-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis[(dimethylamino)methyl]pyridin-3-ol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic processes, facilitating chemical transformations. The compound’s molecular targets include metal centers in enzymes and other catalytic systems, where it can modulate their activity and enhance reaction rates .

Comparison with Similar Compounds

Key Compounds:

2,6-Bis(hydroxymethyl)pyridin-3-ol (CAS 38029-16-2):

  • Substituents : Hydroxymethyl groups at 2- and 6-positions.
  • Properties : Higher polarity due to hydroxyl groups, enabling hydrogen bonding. Boiling point: 477.5°C; density: 1.427 g/cm³ .
  • Applications : Used in synthetic chemistry for crosslinking reactions.

5-Bromo-2,6-dimethylpyridin-3-ol (CAS 137778-12-2):

  • Substituents : Bromo and methyl groups.
  • Properties : Higher lipophilicity (LogP = 2.17) due to bromine; molecular weight: 202.05 g/mol .
  • Applications : Intermediate in pharmaceutical synthesis.

(5,6-Dimethoxypyridin-3-yl)methanol (CAS 1138443-89-6): Substituents: Methoxy groups at 5- and 6-positions, hydroxymethyl at 3-position. Properties: Enhanced solubility in organic solvents; molecular weight: 169.18 g/mol .

2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol (CAS 1261365-99-4):

  • Substituents : Chlorine atoms and hydroxymethyl group.
  • Properties : Molecular weight: 194.02 g/mol; polar due to Cl and OH groups .

Table 1: Structural and Physical Property Comparison

Compound Name Substituents Molecular Weight (g/mol) Notable Properties
This compound Dimethylaminomethyl, OH Not reported Strong metal coordination, dimer formation
2,6-Bis(hydroxymethyl)pyridin-3-ol Hydroxymethyl, OH 155.15 High boiling point (477.5°C), hydrogen bonding
5-Bromo-2,6-dimethylpyridin-3-ol Br, CH₃ 202.05 Lipophilic (LogP = 2.17)
(5,6-Dimethoxypyridin-3-yl)methanol OCH₃, CH₂OH 169.18 Enhanced organic solubility
2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol Cl, CH₂OH 194.02 Polar, halogen-mediated reactivity

Coordination Chemistry and Reactivity

  • This compound: Forms stable Hg(II) complexes with mixed Cl/Br occupancy, demonstrating adaptability in binding environments . The dimethylamino groups enhance electron density on the pyridine ring, favoring metal-ligand interactions.

Biological Activity

2,6-Bis[(dimethylamino)methyl]pyridin-3-ol, also known as 2,6-pyridinedimethanol tris(dimethylamine) (PDT), is a pyridine derivative characterized by its unique structural features, including two dimethylaminomethyl groups at the 2 and 6 positions and a hydroxymethyl group at the 3 position. This compound has garnered attention due to its potential biological activities, particularly in the fields of coordination chemistry, catalysis, and pharmaceuticals.

  • Chemical Formula : C₁₂H₁₈N₂O
  • Molecular Weight : 206.29 g/mol
  • Solubility : Soluble in various organic solvents, enhancing its utility in chemical reactions.

The compound's structure allows it to act as a versatile ligand capable of chelating metal ions, forming stable complexes that are crucial for various catalytic processes.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

The mechanism of action for this compound primarily revolves around its ability to coordinate with metal ions and potentially interact with biological macromolecules. This coordination capability allows it to stabilize metal ions in catalytic cycles or enhance the bioavailability of certain drugs through chelation.

Table 1: Summary of Biological Activities and Findings

Study FocusFindingsReference
Anion TransportDemonstrated ability to facilitate ion transport across membranes,
Metal Ion ComplexesFormed stable complexes with uranium(VI), showcasing potential in catalysis ,
Pharmaceutical RoleInvestigated for potential inhibition of biological targets; limited specific data found,

Future Directions

Further research is required to elucidate the detailed mechanisms by which this compound exerts its biological effects. Specific areas of interest include:

  • In vivo Studies : Evaluating the pharmacokinetics and toxicity profiles of this compound in animal models.
  • Therapeutic Applications : Investigating its efficacy against specific diseases or conditions where metal ion interaction is beneficial.
  • Structural Modifications : Exploring how variations in the chemical structure may enhance or modify biological activity.

Q & A

Q. What synthetic methodologies are recommended for preparing 2,6-Bis[(dimethylamino)methyl]pyridin-3-ol?

The compound can be synthesized via a Mannich reaction, where pyridin-3-ol reacts with formaldehyde and dimethylamine under controlled pH and temperature. Key parameters include maintaining anhydrous conditions to prevent hydrolysis of intermediates and using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity. Post-synthesis purification via column chromatography (silica gel, methanol/dichloromethane eluent) is critical to isolate the product. Validation through 1H^1H-NMR should confirm the presence of dimethylamino (–N(CH3_3)2_2) protons (δ ~2.2–2.5 ppm) and pyridin-3-ol aromatic protons (δ ~6.5–8.0 ppm) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1H^1H- and 13C^{13}C-NMR : To confirm substitution patterns and dimethylamino group integration.
  • IR Spectroscopy : Detect O–H (stretch ~3200–3500 cm1^{-1}) and C–N (stretch ~1200 cm1^{-1}) bonds.
  • X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks. For example, weak C–H⋯X (X = Cl, Br) interactions in related structures require high-resolution data (e.g., <1.0 Å) and refinement using SHELXL .

Q. How should researchers handle storage and stability during experiments?

Store under inert gas (argon) at –20°C to prevent oxidation of the tertiary amine groups. For aqueous solutions, use pH 6–7 buffers to avoid protonation of dimethylamino groups, which may alter reactivity. Stability tests via TLC or HPLC (C18 column, acetonitrile/water mobile phase) are recommended every 24 hours .

Advanced Research Questions

Q. How can mixed halide occupancy in crystallographic studies of derivatives be resolved?

In mixed-halide systems (e.g., Cl/Br), refine occupancy ratios using SHELXL’s PART instruction, coupled with anomalous dispersion corrections. Validate results via independent techniques like EDX spectroscopy or mass spectrometry. For example, a mercury(II) complex with 2,6-bis[(dimethylamino)methyl]phenyl showed Cl/Br ratios refined to 0.70:0.30 and 0.76:0.24, confirmed by electron density maps .

Q. What computational approaches support structure-activity relationship (SAR) studies of this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps).
  • Molecular Docking : Use AutoDock Vina to assess binding affinities with biological targets (e.g., enzymes with pyridine-binding pockets). SMILES strings (e.g., CN(C)Cc1nc(O)cc(CN(C)C)c1) from PubChem aid in generating 3D conformers .

Q. How do researchers address contradictions between spectroscopic and crystallographic data?

For discrepancies (e.g., unexpected NOE correlations vs. crystallographic distances), perform:

  • Dynamic NMR : Probe temperature-dependent conformational changes.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O) to explain packing effects. Cross-validate with solid-state IR to detect hydrogen-bonding differences .

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